molecular formula C6H7F2N3O B11714094 (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine

(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine

Cat. No.: B11714094
M. Wt: 175.14 g/mol
InChI Key: SLLZZDJCKBUUAA-WMZJFQQLSA-N
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Description

(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine typically involves the reaction of a difluoromethyl-substituted pyrazole with an appropriate hydroxylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological systems.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.

Industry

In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and hydroxylamine-containing molecules. Examples include:

  • 2-Fluorodeschloroketamine
  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

What sets (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine apart is its specific structural configuration, which imparts unique chemical and biological properties

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications. From its synthesis to its potential uses in various fields, this compound represents a valuable addition to the toolkit of researchers and industry professionals alike. Further research is needed to fully explore its potential and uncover new applications.

Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

(NZ)-N-[1-[1-(difluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C6H7F2N3O/c1-4(10-12)5-2-3-11(9-5)6(7)8/h2-3,6,12H,1H3/b10-4-

InChI Key

SLLZZDJCKBUUAA-WMZJFQQLSA-N

Isomeric SMILES

C/C(=N/O)/C1=NN(C=C1)C(F)F

Canonical SMILES

CC(=NO)C1=NN(C=C1)C(F)F

Origin of Product

United States

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